
4-Borono-D-fenilalanina
Descripción general
Descripción
4-Borono-D-phenylalanine: is a boron-containing amino acid derivative It is structurally similar to phenylalanine, with a boronic acid group attached to the phenyl ring
Aplicaciones Científicas De Investigación
Boron Neutron Capture Therapy (BNCT)
The primary application of 4-borono-D-phenylalanine is in BNCT for treating malignant tumors. Clinical trials have demonstrated its effectiveness in various cancers, including gliomas and melanoma. Notably, studies have shown that preloading cells with L-tyrosine or L-phenylalanine can enhance BPA uptake, thereby improving therapeutic outcomes .
Key Clinical Studies:
- Malignant Melanoma Treatment: In a clinical setting, 4-borono-D-phenylalanine has been utilized successfully in BNCT for patients with malignant melanoma. The therapy showed promising results in terms of tumor reduction and patient survival rates .
- Glioma Treatment: Research indicates that BPA serves as an effective boron carrier for glioma treatment. Studies involving glioma-bearing rats demonstrated that BPA could significantly improve tumor-specific boron delivery, enhancing the efficacy of BNCT .
Case Studies
- Study on L-Tyrosine Preloading:
-
PET Imaging with 18F-FBPA:
- Objective: Evaluate the pharmacokinetics of 4-borono-D-phenylalanine using positron emission tomography (PET).
- Findings: PET imaging demonstrated higher accumulation of BPA in tumors compared to non-tumor tissues, confirming its selective targeting ability and providing insights into optimal dosing strategies for BNCT .
Comparative Data Table
Mecanismo De Acción
Target of Action
4-Borono-D-phenylalanine (BPA) is a boronated amino acid that exhibits a highly specific affinity for tumors . It has been clinically used for Boron Neutron Capture Therapy (BNCT) of malignant melanomas as an effective boron carrier . The primary target of BPA is the tumor cells, particularly melanoma cells .
Mode of Action
As an analogue of phenylalanine, a melanin precursor, it has been postulated that melanoma cells selectively take up BPA . The boron-10 isotope in BPA has a high cross section for the reaction with thermal neutrons, generating ionizing particles that can eliminate cancer cells .
Biochemical Pathways
The biochemical pathways affected by BPA are primarily related to its role as a boron carrier in BNCT. The boron-10 isotope in BPA undergoes a nuclear reaction when irradiated with thermal neutrons, producing high-energy alpha particles and lithium-7 ions . These particles have a very short range in tissue, causing localized damage to the cells in which the reaction occurs, primarily tumor cells .
Pharmacokinetics
The pharmacokinetics of BPA have been studied in animal models. For example, in a study with nude rats with intracerebral melanoma, BPA was administered intraperitoneally . The study found that the concentration of boron in the tumor was dependent on the concentration gradient of boron in the tumor in comparison with the surrounding normal tissues and blood .
Result of Action
The result of BPA’s action is the selective destruction of tumor cells during BNCT. The boron-10 isotope in BPA, when irradiated with thermal neutrons, produces high-energy alpha particles and lithium-7 ions that cause localized damage to the cells in which the reaction occurs . This leads to the elimination of cancer cells, particularly in malignant melanomas .
Action Environment
The action of BPA is influenced by several environmental factors. The effectiveness of BNCT is dependent, in part, upon the concentration gradient of boron in the tumor in comparison with the surrounding normal tissues and blood . Therefore, factors that influence this concentration gradient, such as the administration protocol and dose of BPA, can affect the compound’s action, efficacy, and stability .
Análisis Bioquímico
Biochemical Properties
4-Borono-D-phenylalanine interacts with various biomolecules in the body. It is transported to tumor cells by the active mode of L-amino acid transporters, particularly L-amino acid transporter-1 (LAT-1) . This interaction plays a crucial role in the compound’s function in biochemical reactions.
Cellular Effects
The cellular effects of 4-Borono-D-phenylalanine are primarily observed in its role in BNCT. The compound is selectively delivered to cancer cells, where it undergoes a nuclear reaction upon exposure to low-energy thermal neutrons, producing high-energy alpha particles and lithium ions that can eliminate cancer cells .
Molecular Mechanism
The molecular mechanism of 4-Borono-D-phenylalanine involves its interaction with biomolecules and its role in BNCT. The compound is taken up by cancer cells, where it undergoes a nuclear reaction upon exposure to thermal neutrons, resulting in the production of high-energy alpha particles and lithium ions . These particles have a high linear energy transfer, causing cytotoxic effects against the cancer cells .
Temporal Effects in Laboratory Settings
The effects of 4-Borono-D-phenylalanine over time in laboratory settings have been studied. For instance, a study showed that there were no differences in the transition of boron concentrations in blood, tumor tissue, and normal tissue using the same administration protocol .
Dosage Effects in Animal Models
The effects of 4-Borono-D-phenylalanine vary with different dosages in animal models. A study showed that the accumulation of 4-Borono-D-phenylalanine was higher in melanomas than in non-melanoma tumors in animal models .
Metabolic Pathways
4-Borono-D-phenylalanine is involved in the metabolic pathway of phenylalanine. The initial and rate-limiting step in the complete catabolism of phenylalanine to CO2 and water is its hydroxylation to tyrosine, a reaction catalyzed by the phenylalanine hydroxylating system .
Transport and Distribution
4-Borono-D-phenylalanine is transported and distributed within cells and tissues. It is transported to tumor cells by the active mode of L-amino acid transporters, particularly LAT-1 . This transportation is crucial for the compound’s role in BNCT.
Subcellular Localization
Given its role in BNCT, it is likely that the compound is localized in areas where it can interact with thermal neutrons, leading to the production of high-energy alpha particles and lithium ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Borono-D-phenylalanine can be synthesized through various methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative is coupled with a halogenated phenylalanine derivative in the presence of a palladium catalyst . The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of 4-Borono-D-phenylalanine often involves optimizing the Suzuki-Miyaura cross-coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Borono-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in substitution reactions, such as forming boronate esters with diols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Diols or alcohols in the presence of a catalyst.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Boronate esters.
Comparación Con Compuestos Similares
- 4-Borono-L-phenylalanine
- 4-Iodo-L-phenylalanine
- 4-Aminophenylboronic acid
Comparison: 4-Borono-D-phenylalanine is unique due to its specific uptake by tumor cells and its effectiveness in BNCT. Compared to 4-Borono-L-phenylalanine, the D-isomer may have different biological properties and uptake mechanisms. 4-Iodo-L-phenylalanine and 4-Aminophenylboronic acid have different functional groups, leading to different reactivity and applications .
Actividad Biológica
4-Borono-D-phenylalanine (BPA) is a boron-containing amino acid that has garnered significant interest in the field of cancer therapy, particularly in boron neutron capture therapy (BNCT). This compound is a derivative of phenylalanine, modified to include a boron atom, which enhances its therapeutic potential. This article explores the biological activity of 4-borono-D-phenylalanine, focusing on its mechanisms of action, cellular uptake, pharmacokinetics, and clinical implications.
BPA operates primarily through its ability to deliver boron to tumor cells, which can then be targeted by neutron irradiation. The boron isotope captures thermal neutrons, resulting in the emission of high-energy alpha particles that induce localized cytotoxic effects on cancer cells while sparing surrounding healthy tissue. This mechanism is critical for the effectiveness of BNCT.
Cellular Uptake and Transport
The uptake of BPA into cells is facilitated by specific transport mechanisms. Research indicates that BPA is primarily taken up by L-type amino acid transporters (LATs), particularly LAT1. Studies have shown that the uptake of BPA varies significantly among different cell lines:
Cell Line | Uptake Rate (14C-BPA) | LAT1 Expression Level |
---|---|---|
FaDu | 81.3% | High |
LN-229 | 78.4% | High |
A549 | Variable | Moderate |
V79-4 | Lower | Low |
In vitro studies demonstrated that sodium-independent uptake was predominant in certain cell lines, with LAT1 being a crucial player in mediating this process .
Pharmacokinetics
The pharmacokinetics of BPA have been extensively studied to optimize its delivery and effectiveness in clinical settings. A comparative analysis between bolus injection and continuous intravenous infusion revealed distinct patterns in tissue distribution:
- Bolus Injection : Rapid initial uptake in organs such as the heart and kidneys, followed by a quick clearance.
- Continuous Infusion : Sustained uptake over time, allowing for prolonged exposure of tumor tissues to boron.
In animal models, the biodistribution studies indicated that tumor tissues exhibited higher concentrations of boron compared to normal tissues, with concentrations ranging from 7.83 to 16.54 ppm in tumors .
Case Studies and Clinical Applications
Several clinical trials have explored the efficacy of BPA in BNCT. One notable study involved patients with head and neck cancers receiving BPA as part of their treatment regimen. The results indicated that patients exhibited significant tumor regression rates when BPA was combined with neutron irradiation. The correlation between tumor uptake of BPA and treatment outcomes was statistically significant, suggesting that higher boron concentrations within tumors lead to better therapeutic responses .
Recent Research Findings
Recent studies have highlighted the potential for enhancing BPA uptake through pre-treatment strategies. For instance, preloading cells with L-tyrosine or L-phenylalanine has been shown to significantly increase BPA uptake in various cancer cell lines:
Pre-Treatment | Cell Line | Increase in BPA Uptake (Fold Change) |
---|---|---|
L-Tyrosine | A549 | 1.24 ± 0.47 |
L-Phenylalanine | V79-4 | 2.04 ± 0.74 |
These findings underscore the importance of optimizing treatment protocols to maximize boron delivery to tumors .
Propiedades
IUPAC Name |
(2R)-2-amino-3-(4-boronophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIVJOSXJDORSP-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)C[C@H](C(=O)O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370208 | |
Record name | 4-Borono-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111821-49-9 | |
Record name | 4-Borono-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Dihydroxyboryl-D-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.